6-Bromo-4-chloroquinoline-2-carbonitrile
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Overview
Description
6-Bromo-4-chloroquinoline-2-carbonitrile is an organic compound with the molecular formula C10H4BrClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloroquinoline-2-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method is the reaction of 6-bromo-4-chloroquinoline with cyanogen bromide under specific conditions to introduce the carbonitrile group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as reagents.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-chloroquinoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or cellular signaling proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline-2-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carbonitrile group.
4-Bromo-6-chloroquinoline: Lacks the carbonitrile group, making it less reactive in certain types of chemical reactions.
6-Bromo-2-chloroquinoline-3-carboxaldehyde: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
6-Bromo-4-chloroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYCKMJNBYSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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